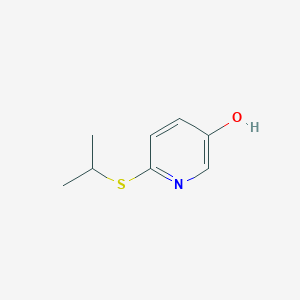

6-(Propan-2-ylsulfanyl)pyridin-3-ol

Description

Properties

IUPAC Name |

6-propan-2-ylsulfanylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-6(2)11-8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQRJZTYJNISIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 6 Propan 2 Ylsulfanyl Pyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide insights into molecular structure, stability, and behavior at the atomic level.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. For 6-(propan-2-ylsulfanyl)pyridin-3-ol, analysis of these orbitals would identify the most probable sites for electrophilic and nucleophilic attack. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index, derived from HOMO and LUMO energies, would provide quantitative measures of its reactivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 6-(propan-2-ylsulfanyl)pyridin-3-ol would involve identifying the most stable three-dimensional arrangements of the molecule. This is particularly important due to the flexible propan-2-ylsulfanyl side chain. By systematically rotating the single bonds, a potential energy surface can be generated to locate the low-energy conformers.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of these conformers over time. An MD simulation would solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov To develop a QSAR model for pyridin-3-ol derivatives, one would first need a dataset of compounds with experimentally measured biological activities. Various molecular descriptors for each compound, including electronic, steric, and hydrophobic properties, would be calculated. Statistical methods are then used to build a mathematical equation that predicts the activity based on these descriptors. Such a model could predict the potential biological activities of 6-(propan-2-ylsulfanyl)pyridin-3-ol and guide the design of new, more potent analogues. nih.gov

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. d-nb.info For 6-(propan-2-ylsulfanyl)pyridin-3-ol, docking studies would involve placing the molecule into the binding site of a specific protein target. The simulation would then explore various binding poses and score them based on factors like intermolecular forces, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.netd-nb.info This analysis can help elucidate the mechanism of action at a molecular level.

Thermodynamic and Kinetic Considerations in Chemical Transformations

Computational methods can be used to investigate the thermodynamics and kinetics of chemical reactions involving 6-(propan-2-ylsulfanyl)pyridin-3-ol. Thermodynamic calculations would determine the change in Gibbs free energy (ΔG) for a potential reaction, indicating whether the transformation is favorable. Kinetic analysis, often using transition state theory, would be used to calculate the activation energy (Ea), which determines the reaction rate. wikipedia.org This information is valuable for understanding reaction mechanisms and optimizing reaction conditions for the synthesis or modification of the compound. wikipedia.org For instance, these calculations could explore the feasibility of reactions such as oxidation of the sulfur atom or substitution on the pyridine (B92270) ring.

Exploration of Biological Activities of 6 Propan 2 Ylsulfanyl Pyridin 3 Ol and Analogues

Antimicrobial Spectrum and Efficacy

The pyridine (B92270) scaffold is a cornerstone in the development of new antimicrobial agents, with various derivatives showing potent activity against a wide range of pathogens. nih.govresearchgate.net Analogues of 6-(Propan-2-ylsulfanyl)pyridin-3-ol, particularly those with substitutions on the pyridine ring, have been the subject of numerous studies to determine their efficacy against bacteria, fungi, and mycobacteria.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of the pyridine class have demonstrated notable antibacterial properties. For instance, certain nicotinic acid benzylidene hydrazide derivatives have shown activity against Staphylococcus aureus and Escherichia coli. nih.gov Similarly, some pyridinium (B92312) salts exhibit high antimicrobial activity against S. aureus, with their effectiveness influenced by the length of the alkyl chain substituent. mdpi.com

The introduction of a quinolin-2-ylthio group at the 6-position of the pyridine ring, creating compounds analogous to 6-(Propan-2-ylsulfanyl)pyridin-3-ol, has yielded derivatives with promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, other pyridine derivatives have been reported to be active against Bacillus subtilis and E. coli. nih.gov

Interactive Table: Antibacterial Activity of Selected Pyridine Analogues

| Compound Type | Strain | Activity/MIC | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazides | S. aureus, E. coli | Active | nih.gov |

| Pyridinium salts | S. aureus | High activity | mdpi.com |

| 6-(Quinolin-2-ylthio)pyridine derivatives | Gram-positive & Gram-negative | Promising activity | nih.gov |

Antifungal Properties (e.g., Aspergillus fumigatus, Candida albicans)

The antifungal potential of pyridine derivatives has also been a subject of investigation. Essential oils containing various organic compounds have shown activity against Aspergillus fumigatus and Candida albicans. mdpi.com Specific synthetic pyridine derivatives, such as certain nicotinic acid benzylidene hydrazides, have been found to be active against A. niger and C. albicans. nih.gov The antimicrobial screening of some pyridinium salts, however, has revealed low antifungal activity against Candida albicans. mdpi.com

Interactive Table: Antifungal Activity of Selected Pyridine Analogues

| Compound Type | Strain | Activity/MIC | Reference |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazides | A. niger, C. albicans | Active | nih.gov |

Antimycobacterial Activity against Mycobacterium tuberculosis (replicating and dormant forms)

A significant area of research has been the evaluation of pyridine derivatives against Mycobacterium tuberculosis. Several studies have highlighted the potential of this class of compounds as antitubercular agents. For example, a series of 2-pyridinecarboxamidrazone derivatives were evaluated for their inhibitory activity against Mycobacterium avium, with some showing significant inhibition. nih.gov

Research into 6-arylpurines, which can be considered distant analogues, has identified compounds with potent activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.govpsu.edu These findings underscore the potential of the broader class of nitrogen-containing heterocyclic compounds in the search for new antimycobacterial drugs.

Neurotropic and Psychotropic Activity Profiles

Derivatives of pyridine are of significant interest for their potential effects on the central nervous system. nih.gov Studies on various fused heterocyclic systems incorporating a pyridine ring have revealed a range of neurotropic and psychotropic activities.

Anxiolytic Effects

Several analogues of 6-(Propan-2-ylsulfanyl)pyridin-3-ol have been investigated for their anxiolytic (anti-anxiety) properties. For instance, derivatives of pyrano[3,4-c]pyridines have been shown to exhibit anxiolytic activity in animal models. nih.gov Similarly, studies on pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines, another class of pyridine-containing heterocycles, have indicated anxiolytic effects. mdpi.com The synthesis of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has also yielded compounds with activity in tests predictive of anxiolytic effects. nih.gov

Sedative and Activating Properties

The investigation of pyrano[3,4-c]pyridine derivatives has also shed light on their sedative and activating properties. While some compounds in this series were found to have a sedative effect, others, similar to the commercial drug diazepam, demonstrated an activating effect on behavior in the "open field" test. nih.govmsu.ru This dual activity profile, where some analogues produce sedation while others enhance activity, highlights the complex structure-activity relationships within this class of compounds. The neurotropic properties of these compounds are often evaluated through their anticonvulsant activity, which can be indicative of their broader effects on the central nervous system. mdpi.commsu.ru

Antidepressant Effects

The potential for pyridine derivatives to act as antidepressants has been a subject of scientific inquiry. The mechanism of action for some pyridine analogues involves the antagonism of 5-hydroxytryptamine (5-HT2) receptors and the inhibition of serotonin (B10506) reuptake transporters (SERTs). researchgate.net This dual action is a known pathway for antidepressant efficacy. researchgate.net

Research into various pyridine-containing compounds has demonstrated their potential in preclinical models of depression. For instance, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have identified compounds with significant antidepressant activities in forced swim tests. mdpi.com Similarly, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and evaluated, with some compounds showing antidepressant activity comparable to the standard drug fluoxetine. frontiersin.org The activity of these compounds was found to be dose-dependent. frontiersin.org

One notable analogue, 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) , demonstrated the highest antidepressant activity in one study, reducing immobility time by 55.33% compared to the control group. frontiersin.org The study also suggested that the mechanism may involve an increase in 5-hydroxytryptamine (5-HT) concentration in the brain. frontiersin.org

Table 1: Antidepressant Activity of Selected Pyridine Analogues

| Compound | Test Model | Result | Reference |

| 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) | Forced Swim Test (FST) | Reduced immobility time by 55.33% | frontiersin.org |

| Pyrido[2,3-d]pyrimidine derivatives (3n and 3q) | Forced Swim Test (FST) | Showed antidepressant effect | mdpi.com |

Anticonvulsant Properties

The pyridine scaffold is a key feature in many compounds investigated for anticonvulsant activity. These derivatives are thought to exert their effects through various mechanisms, including enhancement of GABAergic inhibition, and inhibition of sodium and calcium channels. researchgate.netnih.gov

Studies on new 1-(2-pyridinyl)-succinimide derivatives have shown that their anticonvulsant activity is influenced by the substituents on the pyrrolidine-2,5-dione ring. nih.gov The position of a methyl group on the pyridine moiety also plays a role in the anti-seizure protection. nih.gov For example, 1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione (VI) was identified as a potent compound in this series. nih.gov

In other research, dialkyl 4-(benzo[d] researchgate.netnih.govdioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates were synthesized, with one compound showing promising anticonvulsant activity in comparison to phenytoin. nih.gov Furthermore, some quinazoline (B50416) derivatives have been screened for their anticonvulsant properties, with several compounds showing 100% protection in the pentylenetetrazole (PTZ) test. biosynth.com

Table 2: Anticonvulsant Activity of Selected Pyridine Analogues

| Compound/Derivative Series | Test Model | Key Finding | Reference |

| 1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione (VI) | scPTZ test | Showed anti-scPTZ protection at 30 mg/kg | nih.gov |

| Dialkyl pyridine derivative (Compound 80) | MES test | Promising activity compared to phenytoin | nih.gov |

| Quinazoline derivatives (5b, 5c, 5d, 5e) | scPTZ test | 100% protection at 0.5 mmol/kg | biosynth.com |

Anti-inflammatory and Analgesic Research

Several studies have highlighted the anti-inflammatory and analgesic potential of various pyridine analogues. For instance, new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives have been synthesized and shown to possess both analgesic and anti-inflammatory properties. Notably, some of these compounds exhibited more potent analgesic activity than aspirin (B1665792) and demonstrated anti-inflammatory activity comparable to indomethacin, without causing gastric ulcerogenic effects.

The structure-activity relationship of these derivatives was also discussed, indicating that the nature of the substituents plays a crucial role in their biological activity.

Potential in Oncology Research (e.g., Anticancer, Antitumor)

The pyridine moiety is present in numerous compounds that have been investigated for their anticancer and antitumor activities. Research has shown that derivatives of pyridine can exhibit cytotoxic effects against various cancer cell lines.

For example, 3-pyridinylidene derivatives of chemically modified lupane (B1675458) and ursane (B1242777) triterpenes have been identified as highly active anticancer agents. Two such compounds, compound 6 and compound 7 , displayed significant antiproliferative activity with GI50 values in the micromolar and even nanomolar range against a panel of 60 human cancer cell lines. Further investigation suggested that these compounds induce apoptosis.

In another study, new triazole compounds bearing a pyridine-4-yl moiety and a cyclobutane (B1203170) ring were synthesized and screened for their anticancer effects against HT29 human colon adenocarcinoma cells. All the synthesized compounds in this series showed an inhibitory effect on the cancer cells. Additionally, the synthesis and evaluation of some thiazolo[4,5-b]pyridines revealed that the addition of a phenylazo fragment to the core structure significantly enhanced its anticancer potential.

Table 3: Anticancer Activity of Selected Pyridine Analogues

| Compound/Derivative Series | Cancer Cell Line(s) | Activity | Reference |

| 3-Pyridinylidene derivative (Compound 6) | NCI-60 panel | GI50: 0.03 µM to 5.9 µM | |

| 3-Pyridinylidene derivative (Compound 7) | NCI-60 panel | GI50: 0.18–1.53 µM | |

| Triazole compounds with pyridine-4-yl moiety | HT29 human colon adenocarcinoma | Inhibited cancerous cells | |

| 6-Phenylazo-5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one | L1210, MDA-MD-231, SK-MEL-28 | 65-82% growth inhibition at 100 µM |

Studies in Metabolic Disorders (e.g., Anti-diabetic potential)

Pyridine and its derivatives have been identified as having potential in the management of metabolic disorders, particularly diabetes mellitus. One of the strategies involves the inhibition of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. A series of novel sulfonylureido pyridine compounds were synthesized and evaluated for their ability to inhibit this enzyme.

Another approach focuses on the activation of glucokinase (GK), which acts as a glucose sensor. A series of 3,6-disubstituted pyridine carboxamides were synthesized, and some compounds demonstrated significant GK activation in in vitro assays, suggesting a potential therapeutic strategy for type 2 diabetes.

Antifibrotic Activity Investigations

While direct studies on the antifibrotic activity of 6-(Propan-2-ylsulfanyl)pyridin-3-ol are lacking, research on related pyridine-containing structures offers some clues. Pirfenidone (B1678446), an approved antifibrotic agent for idiopathic pulmonary fibrosis (IPF), is a pyridine derivative. nih.gov Research has focused on synthesizing derivatives of pirfenidone to improve its efficacy and safety profile. nih.gov In one such study, a series of 18 pirfenidone derivatives were synthesized by replacing the 5-methyl group with a stable amide bond linked to various groups. nih.gov One derivative, YZQ17 , exhibited more potent anti-fibrosis activity than pirfenidone in in vitro models by inhibiting TGF-β-induced proliferation and migration of NIH3T3 cells. nih.gov

Enzyme Inhibition Studies

The pyridine scaffold is a common feature in many enzyme inhibitors. A variety of pyridine derivatives have been synthesized and screened for their ability to inhibit different enzymes.

In one study, thirty-one pyridine derivatives were screened for their inhibitory effects on human hydrogen sulfide (B99878) (H₂S)-synthesizing enzymes, namely cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). researchgate.net Two compounds with structural similarities were found to weakly inhibit both enzymes. researchgate.net

Other research has focused on the inhibition of carbonic anhydrases (CAs), which are involved in numerous physiological and pathological processes. Pyrazolo[4,3-c]pyridine sulfonamides were synthesized and showed interesting inhibitory activity against cytosolic human CA isoforms I and II. nih.gov Furthermore, coumarin (B35378) derivatives linked to a triazolyl pyridine moiety have been designed as potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. mdpi.com

Pyridinyltriazoles have also been synthesized and evaluated as inhibitors of p38 MAP kinase, a target in the treatment of inflammatory diseases. nih.gov Certain compounds in this series significantly inhibited p38 phosphorylation. nih.gov Additionally, pyridylpiperazine hybrid derivatives have been synthesized and evaluated as urease inhibitors, with some compounds showing potent activity. frontiersin.org

Table 4: Enzyme Inhibition by Selected Pyridine Analogues

| Compound/Derivative Series | Target Enzyme(s) | Key Finding | Reference |

| Pyridine derivatives (C30, C31) | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE) | Weak inhibition | researchgate.net |

| Pyrazolo[4,3-c]pyridine sulfonamides | Carbonic Anhydrase (CA) I and II | Interesting inhibitory activity | nih.gov |

| Pyridinyltriazoles (5c, 5d) | p38 MAP Kinase | Significant inhibition of phosphorylation | nih.gov |

| Pyridylpiperazine hybrids (5b, 7e) | Urease | Potent inhibitors with low µM IC50 values | frontiersin.org |

| Coumarin-triazolyl pyridine derivatives | Carbonic Anhydrase (CA) IX and XII | High inhibitory activities in the nanomolar range | mdpi.com |

Cholesterol 24-Hydroxylase (CH24H) Inhibition

Cholesterol 24-hydroxylase (CH24H), also known as cytochrome P450 46A1 (CYP46A1), is a critical enzyme in the brain responsible for the majority of cholesterol elimination from this organ. It catalyzes the hydroxylation of cholesterol to 24S-hydroxycholesterol, a more soluble form that can cross the blood-brain barrier and be transported to the liver for further metabolism. The function of this enzyme is crucial for maintaining cholesterol homeostasis in the central nervous system. Given its role, inhibitors of CH24H are of interest in neuroscience research. However, no studies were identified that investigate the inhibitory activity of 6-(propan-2-ylsulfanyl)pyridin-3-ol or its analogues on CH24H.

Dihydrofolate Reductase (DXR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acids and amino acids. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in cellular metabolism. Inhibition of DHFR is a well-established mechanism for antimicrobial and anticancer therapies. For instance, pyrimethamine (B1678524) and methotrexate (B535133) are known DHFR inhibitors. While various heterocyclic compounds, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have been synthesized and evaluated as DHFR inhibitors, there is no available research on the potential for 6-(propan-2-ylsulfanyl)pyridin-3-ol to act as a DXR (a related enzyme in some microorganisms) or DHFR inhibitor.

Glucokinase (GK) Activation

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism. Small-molecule glucokinase activators (GKAs) have been explored as a potential treatment for type 2 diabetes by enhancing glucose disposal and insulin secretion. Research in this area has led to the discovery of hepatoselective GKAs designed to minimize the risk of hypoglycemia. Despite the interest in novel GKAs, there is no published information regarding the activity of 6-(propan-2-ylsulfanyl)pyridin-3-ol or its analogues as glucokinase activators.

Mycolic Acid Transporter (MmpL3) and DprE1 Inhibition in Mycobacteria

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular drugs with novel mechanisms of action. Two promising targets in Mycobacterium tuberculosis are the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and the mycolic acid transporter (MmpL3). DprE1 is essential for the synthesis of the mycobacterial cell wall component arabinogalactan, while MmpL3 is responsible for transporting mycolic acids, another critical cell wall constituent, across the plasma membrane. Inhibition of either of these proteins leads to bacterial cell death. Various chemical scaffolds have been identified as inhibitors of DprE1 and MmpL3. Nevertheless, no studies have reported on the activity of 6-(propan-2-ylsulfanyl)pyridin-3-ol or its analogues against these mycobacterial targets.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme that catalyzes the oxidative deamination of neurotransmitters, most notably dopamine (B1211576). Inhibition of MAO-B increases the levels of dopamine in the brain and is a therapeutic strategy for Parkinson's disease. Several selective MAO-B inhibitors, such as selegiline, rasagiline, and safinamide, are used clinically to treat the motor symptoms of Parkinson's disease. The search for new, reversible, and selective MAO-B inhibitors continues to be an active field of research, with various molecular scaffolds being investigated. However, there is no information in the scientific literature regarding the potential of 6-(propan-2-ylsulfanyl)pyridin-3-ol to inhibit MAO-B.

Kinase Inhibition (e.g., Met kinase, IDH1, MNK, pan-CDK, ATR, PTEFb)

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. As such, kinase inhibitors are a major class of therapeutic agents. The kinases listed—Met, IDH1, MNK, pan-CDK, ATR, and P-TEFb—are all important targets in oncology and other fields. For example, P-TEFb (positive transcription elongation factor b), which consists of CDK9 and cyclin T, is a key regulator of transcription, and its inhibition can affect the expression of genes involved in cell growth and proliferation. Similarly, inhibitors of NOX2, a NADPH oxidase, have been investigated for their neuroprotective effects. Despite the broad interest in kinase inhibitors, no research has been published on the effects of 6-(propan-2-ylsulfanyl)pyridin-3-ol or its analogues on these or any other kinases.

Rab Geranylgeranyl Transferase Inhibition

Rab geranylgeranyl transferase (GGTase II) is a crucial enzyme involved in the post-translational modification of Rab proteins, which are key regulators of intracellular vesicle transport. The attachment of geranylgeranyl groups to Rab proteins is essential for their function. Inhibition of this enzyme can disrupt these pathways, making it a target of interest in various therapeutic areas.

Research has explored pyridine-containing compounds as potential inhibitors of Rab GGTase. While direct studies on 6-(propan-2-ylsulfanyl)pyridin-3-ol are not extensively detailed in the provided search results, the activity of related pyridine structures provides insight. For instance, N-oxide derivatives of 3-(3-pyridyl)-2-phosphonopropanoic acids have been investigated as potential inhibitors of Rab geranylgeranylation. nih.gov Although these N-oxide derivatives did not show enhanced activity against the isolated enzyme compared to their parent pyridine compounds, one derivative, PEHPC N-oxide, did lead to a significant accumulation of intracellular light chain in myeloma cells. nih.gov This observation is consistent with the inhibition of Rab geranylgeranylation within a cellular context. nih.gov This suggests that the pyridine scaffold is a viable starting point for the development of Rab GGTase inhibitors.

The exploration of pyridinyl analogues highlights the importance of the pyridine ring in the design of inhibitors targeting this enzyme. The parent pyridines of the studied N-oxides were already recognized as inhibitors of GGTase II. nih.gov This foundational knowledge supports the investigation of other substituted pyridines, such as 6-(propan-2-ylsulfanyl)pyridin-3-ol, for similar activity.

Coordination Chemistry and Ligand Properties

The chemical structure of 6-(propan-2-ylsulfanyl)pyridin-3-ol, featuring a pyridine ring with both a hydroxyl and a thioether substituent, makes it an interesting candidate as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the sulfur atom of the thioether group can both act as donor atoms, potentially allowing the molecule to chelate to a single metal center or to bridge multiple metal ions. The hydroxyl group can also participate in coordination, either in its protonated or deprotonated form.

The versatility of pyridyl-thioether ligands in forming complexes with a variety of transition metals is well-documented in the chemical literature. These ligands can adapt to different coordination geometries and can influence the electronic and catalytic properties of the resulting metal complexes. The specific arrangement of donor atoms in 6-(propan-2-ylsulfanyl)pyridin-3-ol could lead to the formation of stable five- or six-membered chelate rings, depending on the coordination mode. The nature of the metal ion and the reaction conditions would ultimately determine the structure and properties of any resulting coordination compounds.

Structure Activity Relationship Sar Investigations of 6 Propan 2 Ylsulfanyl Pyridin 3 Ol Analogues

Influence of the Pyridine (B92270) Ring Substitution Pattern

The substitution pattern on the pyridine ring is a critical determinant of the biological activity of its derivatives. The relative positioning of substituents affects the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets. nih.govnih.gov

Research on various pyridine derivatives has consistently shown that the location and nature of substituents can dramatically alter their pharmacological effects. For instance, in a series of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, the substituents on the aryl ring attached to the pyridine core significantly influenced their inhibitory activity against HIV-1 integrase. researchgate.net Similarly, studies on other pyridine scaffolds have demonstrated that the placement of electron-donating or electron-withdrawing groups can modulate properties such as receptor binding affinity and cellular activity. nih.govnih.gov

Role of the Sulfur Atom and Alkyl Thioether Chain in Biological Recognition

The thioether linkage and the associated isopropyl group in 6-(propan-2-ylsulfanyl)pyridin-3-ol play a multifaceted role in its biological recognition. The sulfur atom, with its unique size, polarizability, and ability to participate in various non-covalent interactions, is a key feature. nih.gov

The alkyl thioether chain, in this case, a propan-2-yl group, contributes to the molecule's lipophilicity and steric bulk. The size and shape of this alkyl group are often critical for fitting into hydrophobic pockets within a receptor or enzyme active site. SAR studies on related thioalkyl pyridine derivatives have shown that variations in the length and branching of the alkyl chain can lead to significant changes in biological activity. nih.gov For instance, in a series of 1,3-thiazolyl thiophene (B33073) and pyridine derivatives, modifications to the alkyl chain attached to the sulfur atom were pivotal in optimizing potency and selectivity. nih.gov

The sulfur atom itself can act as a hydrogen bond acceptor and engage in other non-covalent interactions, such as van der Waals forces and interactions with metal ions in metalloproteins. nih.govnih.gov The replacement of the sulfur with other linkers, such as an oxygen atom (ether) or a methylene (B1212753) group (alkyl), would significantly alter the electronic and steric properties of the molecule, thereby affecting its biological activity.

Table 1: Illustrative SAR of Alkyl Thioether Pyridine Analogues

| Compound | Alkyl Group (R) | Biological Activity (Hypothetical IC50, µM) |

| Analogue 1 | Methyl | 10.5 |

| Analogue 2 | Ethyl | 5.2 |

| Analogue 3 | Isopropyl | 1.8 |

| Analogue 4 | tert-Butyl | 8.9 |

| Analogue 5 | Phenyl | 15.3 |

This table is a hypothetical representation based on general SAR principles for thioether derivatives and does not represent actual experimental data for 6-(propan-2-ylsulfanyl)pyridin-3-ol.

Importance of the Hydroxyl Group at Position 3

The hydroxyl group at the 3-position of the pyridine ring is a crucial functional group that can significantly influence the molecule's pharmacological profile. Its ability to act as both a hydrogen bond donor and acceptor allows for specific and strong interactions with biological targets. researchgate.net

The position of the hydroxyl group is critical. A study on iridoid glycosides demonstrated that the chemical reactivity of primary hydroxyl groups differs based on their position within the molecule. nih.gov In the context of 6-(propan-2-ylsulfanyl)pyridin-3-ol, the 3-hydroxy group can form intramolecular hydrogen bonds with the pyridine nitrogen, influencing the molecule's conformation and electronic distribution. researchgate.net Furthermore, this hydroxyl group is often a key pharmacophoric feature, directly interacting with amino acid residues in a receptor binding pocket.

The acidity of the hydroxyl group, influenced by the other substituents on the pyridine ring, can also play a role in its interaction with the biological target. Studies on the structure-antiproliferative activity of pyridine derivatives have highlighted that the presence and position of hydroxyl groups can enhance activity. nih.gov Replacing the hydroxyl group with a methoxy (B1213986) group or removing it altogether would likely lead to a significant loss of activity, underscoring its importance in biological recognition. drugdesign.org

Stereochemical Effects on Activity

While 6-(propan-2-ylsulfanyl)pyridin-3-ol itself is achiral, the introduction of stereocenters into its analogues can have a profound impact on their biological activity. Stereoisomers, despite having the same chemical formula and connectivity, can exhibit vastly different pharmacological profiles due to their different three-dimensional arrangements.

For instance, in the synthesis of chiral nonracemic pyridine thiols and thioethers, it was demonstrated that different enantiomers can lead to near-perfect enantioselection in catalytic reactions, highlighting the importance of stereochemistry in molecular recognition. acs.org If a chiral center were introduced in the alkyl thioether chain (for example, by using a sec-butyl group instead of an isopropyl group), the resulting enantiomers could exhibit different binding affinities for a chiral receptor or enzyme active site. This is because one enantiomer may fit optimally into the binding site, while the other may experience steric clashes or be unable to form key interactions.

The differential activity of stereoisomers is a fundamental principle in pharmacology and underscores the three-dimensional nature of drug-receptor interactions. Therefore, when designing analogues of 6-(propan-2-ylsulfanyl)pyridin-3-ol, the potential for creating stereoisomers and their differential biological effects must be carefully considered.

Pharmacophore Identification and Validation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophore of 6-(propan-2-ylsulfanyl)pyridin-3-ol analogues is essential for designing new compounds with improved activity.

Based on the analysis of its structure, a hypothetical pharmacophore for this class of compounds would likely include:

A hydrogen bond donor (the 3-hydroxyl group).

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrophobic feature (the propan-2-yl group).

A potential metal-coordinating group or hydrogen bond acceptor (the sulfur atom).

The spatial arrangement of these features is critical. Pharmacophore models can be developed using computational methods and validated against experimental data from a series of active and inactive compounds. nih.gov These models can then be used to virtually screen large compound libraries to identify new potential leads or to guide the design of novel analogues with optimized interactions with the target.

Table 2: Key Pharmacophoric Features of 6-(Propan-2-ylsulfanyl)pyridin-3-ol

| Feature | Description | Potential Interaction |

| Hydrogen Bond Donor | 3-Hydroxyl Group | Interaction with acceptor residues (e.g., Asp, Glu, backbone carbonyls) |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor residues (e.g., Ser, Thr, backbone NH) |

| Hydrophobic Group | Propan-2-yl Chain | Interaction with hydrophobic pockets in the target protein |

| Potential H-Bond Acceptor/Metal Coordinator | Sulfur Atom | Interaction with specific residues or metal ions |

Correlating Molecular Conformation with Biological Response

The biological activity of a molecule is not only dependent on its constitution but also on its preferred three-dimensional conformation. The conformation of 6-(propan-2-ylsulfanyl)pyridin-3-ol analogues determines the spatial orientation of their key functional groups, which in turn dictates how they interact with their biological target.

Conformational analysis, often performed using computational chemistry techniques, can provide insights into the likely low-energy conformations of a molecule in solution and in the bound state. researchgate.net For 6-(propan-2-ylsulfanyl)pyridin-3-ol, the rotational freedom around the C-S bond and the C-C bonds of the isopropyl group allows for multiple conformations.

The presence of an intramolecular hydrogen bond between the 3-hydroxyl group and the pyridine nitrogen can restrict the conformational freedom of the molecule, pre-organizing it for binding to its target. mdpi.com By correlating the preferred conformations of a series of analogues with their biological activities, it is possible to deduce the "bioactive conformation"—the specific three-dimensional structure the molecule adopts when it binds to its target. Understanding the bioactive conformation is a powerful tool for the rational design of new drugs with improved potency and selectivity.

Mechanistic Insights into Biological Action of 6 Propan 2 Ylsulfanyl Pyridin 3 Ol

Elucidation of Specific Molecular Targets and Pathways

No studies have been identified that elucidate the specific molecular targets or biological pathways affected by 6-(Propan-2-ylsulfanyl)pyridin-3-ol. Research in this area would typically involve screening the compound against a panel of known biological targets, such as enzymes and receptors, to identify any inhibitory or modulatory activity.

Understanding Ligand-Target Binding Modes through Crystallography and Computational Modeling

There is no available crystallographic or computational modeling data that would provide insights into the binding mode of 6-(Propan-2-ylsulfanyl)pyridin-3-ol with any potential biological target. Such studies are crucial for understanding the specific molecular interactions that underpin a compound's biological activity and for guiding further drug development efforts.

Cellular Effects and Signal Transduction Modulation

Information regarding the cellular effects of 6-(Propan-2-ylsulfanyl)pyridin-3-ol and its potential to modulate signal transduction pathways is not present in the current body of scientific literature. Investigating these aspects would require cell-based assays to observe the compound's impact on cellular processes such as proliferation, apoptosis, and signaling cascades.

Investigation of Cross-Resistance Mechanisms (for antimicrobial agents)

As there is no evidence to suggest that 6-(Propan-2-ylsulfanyl)pyridin-3-ol possesses antimicrobial properties, no investigations into cross-resistance mechanisms have been conducted. This area of research is pertinent only to compounds that have demonstrated activity against microbial pathogens.

Future Directions and Therapeutic Potential of 6 Propan 2 Ylsulfanyl Pyridin 3 Ol Research

Rational Design and De Novo Synthesis of Advanced Analogues

The de novo synthesis of 6-(Propan-2-ylsulfanyl)pyridin-3-ol and its advanced analogues represents a primary area for future investigation. The development of a robust and scalable synthetic route is the first critical step. Strategies for the synthesis of highly substituted pyridines are numerous and could be adapted for this target. illinois.educhemrxiv.org One potential approach could involve the nucleophilic aromatic substitution on a di-substituted pyridine (B92270), such as 6-chloropyridin-3-ol, with propan-2-thiol.

Further research into the rational design of analogues could explore the structure-activity relationship (SAR) of this scaffold. Modifications could be systematically introduced to probe their effects on biological activity. Key areas for modification would include:

Substitution on the Pyridine Ring: Introducing various functional groups at other positions on the pyridine ring could modulate the electronic properties, solubility, and target-binding interactions of the molecule.

Alteration of the Alkyl-sulfanyl Chain: The isopropyl group could be replaced with other alkyl or aryl groups to fine-tune lipophilicity and steric interactions.

Bioisosteric Replacement: The sulfur atom could be replaced with other linkers, such as an oxygen atom (ether) or a methylene (B1212753) group (alkyl), to assess the impact on the compound's properties.

An illustrative library of potential analogues for initial synthesis and screening is presented in Table 1.

Table 1: Proposed Analogues of 6-(Propan-2-ylsulfanyl)pyridin-3-ol for Initial SAR Studies This table is for illustrative purposes and contains hypothetical data.

| Compound ID | R1 (at position 6) | R2 (on pyridine ring) | Synthetic Priority | Predicted LogP |

| JPC-001 | -S-CH(CH₃)₂ | H | High | 2.1 |

| JPC-002 | -S-CH₂CH₃ | H | High | 1.8 |

| JPC-003 | -S-Cyclohexyl | H | Medium | 3.5 |

| JPC-004 | -S-CH(CH₃)₂ | 5-Fluoro | High | 2.2 |

| JPC-005 | -S-CH(CH₃)₂ | 2-Methyl | Medium | 2.4 |

| JPC-006 | -O-CH(CH₃)₂ | H | High | 1.9 |

Comprehensive Pharmacological Profiling and Lead Optimization

Given the prevalence of the pyridine scaffold in medicinal chemistry, a comprehensive pharmacological profiling of 6-(Propan-2-ylsulfanyl)pyridin-3-ol is a logical and crucial next step. nih.govnih.gov The pyridin-3-ol moiety is a known structural alert for various biological activities, and its presence suggests that this compound could interact with a range of biological targets.

An initial broad-based screening against a panel of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, would be a valuable starting point. The results of such a screening would guide further, more focused investigations. For example, many pyridine-containing compounds exhibit antibacterial or antiviral properties. nih.govmdpi.com Therefore, screening against a panel of pathogenic bacteria and viruses would be a worthwhile endeavor.

Should initial screening reveal promising activity, lead optimization would follow. This process would involve the synthesis and testing of the analogues proposed in the previous section to improve potency, selectivity, and pharmacokinetic properties. A hypothetical workflow for the pharmacological profiling and lead optimization of 6-(Propan-2-ylsulfanyl)pyridin-3-ol is outlined in Table 2.

Table 2: Hypothetical Pharmacological Profiling and Lead Optimization Workflow This table is for illustrative purposes and contains hypothetical data.

| Stage | Activity | Key Parameters to Measure | Potential Outcome |

| Primary Screening | Broad target screening (e.g., kinase panel) | IC₅₀ / EC₅₀ values | Identification of initial "hits" |

| Secondary Screening | Cellular assays for confirmed hits | Cell viability, target engagement | Validation of on-target activity |

| Lead Optimization | SAR studies with analogues | Potency, selectivity, ADME properties | Identification of a lead candidate |

| In Vivo Studies | Animal models of disease | Efficacy, pharmacokinetics, safety | Proof-of-concept for therapeutic potential |

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining increasing attention in drug discovery. The structural motifs within 6-(Propan-2-ylsulfanyl)pyridin-3-ol suggest the potential for such multi-target interactions. The pyridine ring can participate in a variety of non-covalent interactions, while the flexible thioether linkage allows the molecule to adopt different conformations to fit into various binding pockets.

Future research could intentionally explore the polypharmacological potential of this scaffold. This could involve computational modeling to predict potential off-target interactions, followed by experimental validation. If specific, desirable multi-target activities are identified, this could open up new therapeutic avenues, for example in complex diseases like cancer or neurodegenerative disorders where targeting multiple pathways can be beneficial.

Development of Novel Chemical Tools and Probes

Beyond its direct therapeutic potential, 6-(Propan-2-ylsulfanyl)pyridin-3-ol could serve as a scaffold for the development of novel chemical tools and probes. By incorporating reporter groups, such as fluorescent dyes or biotin (B1667282) tags, analogues of this compound could be created to visualize and study biological processes.

For instance, if a specific protein target is identified, a fluorescently labeled version of 6-(Propan-2-ylsulfanyl)pyridin-3-ol could be synthesized to track the localization and dynamics of this protein within living cells. Similarly, a biotinylated version could be used for affinity purification to identify binding partners of the target protein.

Investigation into Materials Science Applications

The unique electronic and structural properties of pyridine and sulfur-containing compounds also suggest potential applications in materials science. rsc.org Pyridine derivatives are known to be used in the synthesis of polymers and as ligands in organometallic complexes. nih.gov The sulfur atom in the thioether linkage could also allow for coordination to metal surfaces or incorporation into novel polymeric materials.

Future research in this area could explore the use of 6-(Propan-2-ylsulfanyl)pyridin-3-ol as a building block for new materials with interesting optical, electronic, or mechanical properties. For example, its ability to coordinate with metals could be exploited in the development of new catalysts or sensors. The self-assembly properties of this molecule could also be investigated for the creation of novel supramolecular structures.

Q & A

Q. What are the recommended synthetic routes for 6-(Propan-2-ylsulfanyl)pyridin-3-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyridine derivatives like 6-(Propan-2-ylsulfanyl)pyridin-3-ol typically involves sulfanyl group introduction via nucleophilic substitution. A validated approach includes:

- Step 1: Reacting 6-chloropyridin-3-ol with propan-2-ylthiol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product .

- Optimization Tips:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress with TLC or HPLC to avoid over-substitution.

Q. How should researchers characterize the purity and structural integrity of 6-(Propan-2-ylsulfanyl)pyridin-3-ol post-synthesis?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Q. What storage conditions are critical for maintaining the stability of 6-(Propan-2-ylsulfanyl)pyridin-3-ol?

Methodological Answer:

- Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the sulfanyl group.

- Use amber vials to avoid photodegradation. Stability studies indicate >95% purity retention over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-(Propan-2-ylsulfanyl)pyridin-3-ol derivatives?

Methodological Answer:

- Data Validation:

- Contradiction Analysis:

- Compare solvent systems (DMSO vs. aqueous buffers) that may affect compound solubility and activity .

Q. What computational strategies are effective in predicting the reactivity and electronic properties of 6-(Propan-2-ylsulfanyl)pyridin-3-ol?

Methodological Answer:

- DFT Calculations:

- Molecular Dynamics:

Q. How does the propan-2-ylsulfanyl substituent influence the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer:

- Mechanistic Insights:

- Experimental Design:

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.